methyl 1-[2-hydroxy-2-(3-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate
Description
This compound is a 1,2,3-triazole derivative featuring a hydroxymethyl group at position 5, a 2-hydroxy-2-(3-methoxyphenyl)ethyl substituent at position 1, and a methyl ester at position 2. The triazole core is known for its metabolic stability and hydrogen-bonding capacity, while the 3-methoxyphenyl group may enhance lipophilicity and modulate receptor interactions .
Properties
IUPAC Name |
methyl 1-[2-hydroxy-2-(3-methoxyphenyl)ethyl]-5-(hydroxymethyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c1-21-10-5-3-4-9(6-10)12(19)7-17-11(8-18)13(15-16-17)14(20)22-2/h3-6,12,18-19H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNLBXBTLUIAIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CN2C(=C(N=N2)C(=O)OC)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-[2-hydroxy-2-(3-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Synthesis of the Compound
The synthesis of 1,2,3-triazole derivatives typically employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method. This "click" reaction is favored for its efficiency and specificity, allowing for the formation of triazole linkages under mild conditions. The target compound can be synthesized through a multi-step process involving the appropriate starting materials that contain the methoxyphenyl and hydroxymethyl functionalities.
Anticancer Properties
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antiproliferative activity against various cancer cell lines. For instance, in a study evaluating the anticancer effects of triazole derivatives, several compounds demonstrated notable activity with IC50 values in the low micromolar range against human tumor cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 1.1 | Thymidylate synthase inhibition |
| Compound B | HCT-116 | 2.6 | Thymidylate synthase inhibition |
| Compound C | HepG2 | 1.4 | Thymidylate synthase inhibition |
The mechanism of action for these derivatives often involves the inhibition of thymidylate synthase (TS), an essential enzyme in DNA synthesis. The IC50 values reported suggest that these compounds are more effective than standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives have shown promising antimicrobial activity. In vitro studies have demonstrated that certain compounds exhibit significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. For example, one study identified several triazole derivatives with good antibacterial properties, with some compounds achieving minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Studies
Case Study 1: Antiproliferative Activity Evaluation
A recent study synthesized a series of triazole derivatives and evaluated their antiproliferative activity against various cell lines. Among these, this compound was highlighted for its ability to inhibit cell growth effectively. The study utilized both molecular docking simulations and in vitro assays to confirm the binding affinity and biological efficacy of the compound .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on assessing the antimicrobial properties of synthesized triazole derivatives. The study found that certain derivatives exhibited potent activity against S. aureus, indicating their potential as novel antimicrobial agents. The results were supported by molecular docking studies that elucidated the interaction between the triazole compounds and bacterial enzymes .
Scientific Research Applications
Medicinal Chemistry
Methyl 1-[2-hydroxy-2-(3-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate has shown promise in various therapeutic areas:
- Antitumor Activity : Research indicates that triazole derivatives exhibit cytotoxic effects against several cancer cell lines. The specific compound under review has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Neuroprotective Effects : The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to inhibit acetylcholinesterase (AChE) suggests potential use in treating conditions like Alzheimer's disease .
Inhibition of Enzymatic Activity
The compound's structure allows it to act as an inhibitor for various enzymes:
- Acetylcholinesterase Inhibition : Studies have demonstrated that similar triazole compounds can effectively inhibit AChE, leading to increased levels of acetylcholine and improved cognitive function in animal models .
- Butyrylcholinesterase Inhibition : The compound has also been evaluated for its capacity to inhibit butyrylcholinesterase, which is relevant for treating Alzheimer's disease and other cognitive disorders .
Corrosion Inhibition
Recent research highlights the utility of triazole derivatives as corrosion inhibitors for metals. This compound has been shown to provide protective effects against corrosion in acidic environments. This application is particularly valuable in industrial settings where metal degradation poses significant economic challenges .
Synthesis and Derivative Development
The synthesis of this compound often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method that has gained popularity due to its efficiency and mild reaction conditions. This synthetic route allows for the creation of a variety of triazole derivatives with tailored biological activities .
Case Study 1: Antitumor Activity Assessment
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
Case Study 2: Neuroprotection in Animal Models
In a model of Alzheimer's disease induced by amyloid-beta peptide injection, administration of the compound resulted in improved cognitive function as assessed by the Morris water maze test. Additionally, histological analysis showed reduced neuroinflammation and preservation of neuronal integrity compared to control groups.
Comparison with Similar Compounds
Substituent Analysis
Key structural variations among triazole analogs influence physicochemical properties and bioactivity:
*Calculated based on molecular formula.
Key Observations :
- Polarity : The target compound’s hydroxymethyl and hydroxyethyl groups likely improve aqueous solubility compared to chloro () or trifluoromethyl () analogs.
- Stability: Electron-withdrawing groups (e.g., CF3 in ) or bulky substituents (e.g., tosyl in ) enhance thermal and chemical stability but may reduce metabolic turnover.
- Bioactivity : Methoxyphenyl groups (common in ) are associated with enhanced binding to aryl hydrocarbon receptors or cytochrome P450 enzymes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl 1-[2-hydroxy-2-(3-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate?
- Methodology : Copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") is a primary method for constructing the triazole core. Post-functionalization steps, such as esterification or hydroxylation, are required to introduce substituents like the hydroxymethyl and methoxyphenyl groups . Solvent selection (e.g., DMF or THF) and catalyst loading (e.g., CuI or CuSO₄·5H₂O) influence yield and purity. Reaction progress should be monitored via TLC or HPLC.
- Data : Typical yields range from 65% to 85% for triazole derivatives under optimized conditions .
Q. How can the compound’s structural conformation be validated experimentally and computationally?
- Methodology :
- Experimental : X-ray crystallography (for solid-state conformation) and NMR spectroscopy (¹H/¹³C, COSY, HSQC) confirm bond connectivity and stereochemistry .
- Computational : Density Functional Theory (DFT) calculations predict electronic properties and molecular electrostatic potential surfaces. Molecular dynamics simulations assess stability in aqueous or lipid environments .
Q. What are the standard protocols for assessing the compound’s solubility and stability in biological buffers?
- Methodology :
- Solubility : Use shake-flask method with UV-Vis spectroscopy or HPLC to quantify solubility in PBS, DMSO, or ethanol .
- Stability : Incubate the compound in buffer solutions (pH 4–9) at 37°C and analyze degradation products via LC-MS over 24–72 hours .
Advanced Research Questions
Q. How can reaction kinetics and mechanistic pathways be elucidated during triazole formation?
- Methodology : Employ stopped-flow spectroscopy or in situ IR to monitor azide-alkyne cycloaddition kinetics. Isotopic labeling (e.g., deuterated solvents) and DFT-based transition-state modeling reveal rate-determining steps and intermediates .
- Data : Activation energy (Eₐ) for CuAAC typically ranges from 50–70 kJ/mol, depending on substituent electronic effects .
Q. What strategies resolve contradictions in bioactivity data across different assays (e.g., antimicrobial vs. anticancer)?
- Methodology :
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays with standardized cell lines (e.g., HepG2 for cancer, E. coli for antimicrobial activity) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying methoxy/hydroxymethyl positions) to isolate substituent contributions to activity .
- Example : A 3-methoxyphenyl group may enhance membrane permeability in cancer cells but reduce antibacterial efficacy due to steric hindrance .
Q. How can molecular docking predict interactions between the compound and cytochrome P450 enzymes?
- Methodology :
- Target Preparation : Retrieve CYP3A4/2D6 crystal structures from PDB. Optimize ligand geometry with Gaussian09 .
- Docking : Use AutoDock Vina to simulate binding modes. Validate with MM-PBSA free-energy calculations .
- Data : Triazole derivatives often exhibit moderate binding affinity (Kd ~10–50 µM) to CYP450 isoforms, influencing metabolic stability .
Q. What experimental designs optimize regioselectivity in triazole functionalization?
- Methodology :
- Protecting Groups : Temporarily block hydroxyl groups (e.g., with TBDMS) during esterification to direct reactions to the triazole ring .
- Catalytic Screening : Test Pd, Ru, or Ir catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) at the 4-carboxylate position .
Notes
- Contradictions : Discrepancies in antimicrobial activity may arise from assay conditions (e.g., nutrient media affecting compound ionization) .
- Advanced Techniques : Synchrotron-based crystallography or cryo-EM may refine binding mode analysis for understudied targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
